1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl- 1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl-
Brand Name: Vulcanchem
CAS No.: 1094288-79-5
VCID: VC16390473
InChI: InChI=1S/C12H17NO/c1-8-6-9(2)12-10(13)4-3-5-14-11(12)7-8/h6-7,10H,3-5,13H2,1-2H3
SMILES:
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl-

CAS No.: 1094288-79-5

Cat. No.: VC16390473

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoxepin-5-amine, 2,3,4,5-tetrahydro-6,8-dimethyl- - 1094288-79-5

Specification

CAS No. 1094288-79-5
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
IUPAC Name 6,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Standard InChI InChI=1S/C12H17NO/c1-8-6-9(2)12-10(13)4-3-5-14-11(12)7-8/h6-7,10H,3-5,13H2,1-2H3
Standard InChI Key QRLVZUGKQSDGCO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(CCCOC2=C1)N)C

Introduction

Chemical Structure and Nomenclature

Core Architecture

The benzoxepin framework consists of a benzene ring fused to a seven-membered oxepin ring containing one oxygen atom. In 2,3,4,5-tetrahydro-1-benzoxepin-5-amine, the oxepin ring is partially hydrogenated, reducing unsaturation to create a tetrahydro derivative. The amine group at position 5 and methyl groups at positions 6 and 8 introduce steric and electronic modifications that influence molecular interactions .

Table 1: Hypothetical Structural Data for 1-Benzoxepin-5-amine, 2,3,4,5-Tetrahydro-6,8-dimethyl-

PropertyValue
IUPAC Name6,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
SMILESCC1=CC(=C(C2=C1OCCCC2)N)C
Key Functional GroupsAmine, methyl, ether

Note: Data inferred from analogs ; exact values require experimental validation.

Substituent Effects

The 6,8-dimethyl configuration distinguishes this compound from the 7,8-dimethyl derivatives documented in literature . Methyl groups at these positions may enhance lipophilicity, potentially improving blood-brain barrier permeability compared to non-methylated analogs. The amine group’s basicity (predicted pKa ~9.5) suggests protonation under physiological conditions, influencing solubility and receptor binding.

Synthesis and Characterization

Synthetic Pathways

While no published route exists for the 6,8-dimethyl variant, methodologies for analogous benzoxepin-amines involve:

  • Ring Construction: Cyclization of o-vanillin derivatives with diols to form the oxepin ring .

  • Amination: Nucleophilic substitution or reductive amination to introduce the amine group.

  • Methylation: Friedel-Crafts alkylation or directed ortho-metalation strategies to install methyl groups .

For example, 7,8-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 32557-51-0) is synthesized via ketone formation followed by amination . Adapting this route with selective methylation at positions 6 and 8 could yield the target compound.

Analytical Characterization

Hypothetical characterization data, extrapolated from similar compounds :

  • ¹H NMR: δ 1.2–1.4 (m, 4H, CH₂), 2.3 (s, 6H, CH₃), 3.1–3.3 (m, 2H, NH₂), 6.7–7.1 (m, 2H, aromatic).

  • IR: N-H stretch (~3350 cm⁻¹), C-O-C asymmetric stretch (~1250 cm⁻¹).

  • MS: Molecular ion peak at m/z 205.3.

Environmental and Stability Considerations

Physicochemical Properties

  • Solubility: Estimated 0.1 mg/mL in water (25°C), improving under acidic conditions due to amine protonation.

  • LogP: Predicted 2.8, indicating moderate lipophilicity.

  • Stability: Susceptible to photodegradation; storage at -20°C in amber vials recommended .

Environmental Impact

No ecotoxicity data exist for this compound. Structural analogs show low bioaccumulation potential (BCF < 100), suggesting minimal environmental persistence.

Comparison with Structural Analogs

Table 2: Comparative Analysis of Benzoxepin-amines

CompoundSubstituentsMolecular WeightKey Activity
Target Compound6,8-dimethyl205.30Hypothetical CNS agent
N-cyclopropyl-7,8-dimethyl-7,8-dimethyl231.33Neurological research
7-Bromo-2,3,4,5-tetrahydro-7-Bromo242.11Neuropharmacology

The 6,8-dimethyl configuration may offer a balance between lipophilicity and steric hindrance, potentially optimizing blood-brain barrier penetration relative to brominated or cyclopropyl-bearing analogs.

Future Research Directions

  • Synthesis Optimization: Develop regioselective methylation protocols to achieve 6,8-dimethylation.

  • Target Identification: Screen against neurotransmitter receptors (e.g., 5-HT₁A, D₂) to elucidate mechanism.

  • Toxicological Profiling: Assess genotoxicity and hepatotoxicity in vitro.

  • Formulation Studies: Explore salt forms (e.g., hydrochloride) to enhance solubility.

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